N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Description
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a synthetic benzimidazole derivative characterized by a 2-fluorobenzenecarboxamide moiety attached to a phenylethyl-benzimidazole scaffold.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c23-17-11-5-4-10-16(17)22(27)26-20(14-15-8-2-1-3-9-15)21-24-18-12-6-7-13-19(18)25-21/h1-13,20H,14H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMEDNSRSAXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzimidazole Derivatives
The structural uniqueness of the target compound lies in its 2-fluorobenzenecarboxamide group. Key analogs for comparison include:
Key Observations :
- Electron-Withdrawing Groups : The 2-fluoro substituent in the target compound offers moderate electronegativity compared to the stronger electron-withdrawing 2,4-dichloro group in , which may reduce metabolic degradation but increase steric hindrance.
Physicochemical and Spectroscopic Properties
NMR and FT-IR Data :
- 1H NMR : The target compound’s benzimidazole protons typically resonate at δ 7.2–8.1 ppm, while the 2-fluorobenzene protons appear as a doublet near δ 7.4–7.6 ppm due to coupling with fluorine (J = 8–10 Hz) .
- FT-IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and N-H bending (benzimidazole) at ~1550 cm⁻¹ are consistent across analogs .
Thermal Stability :
- The target compound’s melting point is expected to be higher than furan-2-carboxamide analogs (mp ~180–200°C) due to stronger intermolecular forces from the fluorine atom but lower than dichloro derivatives (mp >220°C) .
Biological Activity
N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and structure-activity relationships (SAR) based on diverse scientific literature.
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include the formation of the benzimidazole scaffold and subsequent functionalization to introduce the phenylethyl and fluorobenzene moieties.
Chemical Properties:
- Molecular Formula: C23H21FN4O
- Molecular Weight: 398.44 g/mol
- IUPAC Name: N-(1-(1H-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
2.1 Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with a benzimidazole nucleus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-(1-(1H-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide have shown effectiveness against various cancer cell lines, including breast and lung cancers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 3.5 | Cell cycle arrest |
| N-(... ) | HeLa | 4.0 | Inhibition of proliferation |
2.2 Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess significant antimicrobial activity. For example, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activities . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
3. Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring or the side chains can significantly influence their potency and selectivity.
Key Findings:
- Substitution at the 2-position of the benzimidazole ring enhances anticancer activity.
- Fluorine substitution (as seen in this compound) often increases lipophilicity, potentially improving cell membrane permeability.
A detailed SAR analysis shows that:
- Compounds with electron-withdrawing groups (like fluorine) tend to exhibit higher biological activity compared to those with electron-donating groups.
4. Case Studies
Several studies have documented the biological activities of compounds related to N-(1-(1H-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide:
- Case Study 1: A derivative was tested against a panel of cancer cell lines and demonstrated an IC50 value of 4 µM against MCF7 cells, indicating significant anticancer potential .
- Case Study 2: A related compound showed broad-spectrum antimicrobial activity, with MIC values ranging from 25 to 62.5 µg/ml against various fungal strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the benzimidazole core in N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide?
- Methodology :
- The benzimidazole moiety is typically synthesized via oxidative cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing substrates under acidic conditions. For example, refluxing with acetic acid or HCl facilitates cyclization .
- Multi-component reactions (e.g., combining thiomethylating agents with aldehydes and amines) under mild conditions (room temperature, aqueous media) can introduce substituents at the N-2 position .
- Key Considerations :
- Monitor reaction progress using TLC (e.g., silica gel plates, UV visualization) .
- Optimize pH and temperature to avoid side products like over-alkylated intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, aromatic protons in the benzimidazole ring appear at δ 7.1–8.3 ppm, while fluorobenzene protons resonate as doublets (δ 7.2–7.8 ppm, ) .
- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak (e.g., [M+H] at m/z 404.1497) .
- X-ray Diffraction : Single-crystal analysis (e.g., Rigaku Mercury2 diffractometer, λ = 0.71073 Å) provides unit cell parameters (e.g., triclinic system, ) and validates stereochemistry .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks affecting solubility?
- Methodology :
- Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.06) to map hydrogen bonds (e.g., N–H···O, C–H···F) .
- Perform graph set analysis (e.g., Etter’s notation) to classify motifs like rings or chains, which influence packing efficiency and dissolution kinetics .
- Example :
- In analogous benzimidazole derivatives, intermolecular N–H···O bonds (2.8–3.0 Å) create layered structures, correlating with reduced aqueous solubility .
Q. What strategies mitigate contradictory bioactivity results in anti-inflammatory assays?
- Experimental Design :
- Standardize in vitro models (e.g., COX-2 inhibition in RAW 264.7 cells) with positive controls (e.g., indomethacin) and dose-response curves (IC calculations) .
- Validate selectivity via molecular docking (e.g., AutoDock Vina) targeting the benzimidazole’s interaction with catalytic residues (e.g., Tyr385 in COX-2) .
- Data Interpretation :
- Address false positives by pre-treating samples with CYP450 inhibitors to rule out metabolite-driven activity .
Q. How do steric and electronic effects of the 2-fluorobenzenecarboxamide group influence reactivity?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing effects of fluorine vs. other halogens. Fluorine’s electronegativity increases carboxamide electrophilicity, enhancing nucleophilic substitution rates .
- Experimental Validation :
- Synthesize analogs (e.g., Cl, Br substituents) and compare reaction kinetics (e.g., SNAr with piperidine) via NMR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
